Flubendazole

Descripción general

Descripción

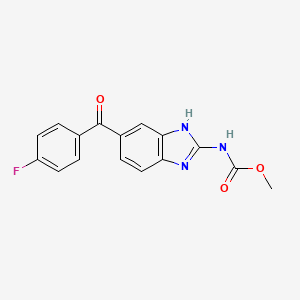

Flubendazol es un derivado de benzimidazol con la fórmula química C16H12FN3O3 . Se utiliza principalmente como un antihelmíntico, lo que significa que es eficaz contra los gusanos parásitos. El flubendazol se utiliza tanto en medicina humana como veterinaria para tratar diversas infecciones por helmintos. Es químicamente similar al mebendazol, con la principal diferencia siendo la adición de un átomo de flúor .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El flubendazol se puede sintetizar a través de un proceso de varios pasos que involucra los siguientes pasos clave:

Formación del núcleo de benzimidazol: La síntesis comienza con la formación del núcleo de benzimidazol haciendo reaccionar o-fenilendiamina con un derivado de ácido carboxílico.

Introducción del grupo fluorobenzoílo: El siguiente paso involucra la introducción del grupo fluorobenzoílo al núcleo de benzimidazol. Esto se logra típicamente a través de una reacción de acilación de Friedel-Crafts utilizando un cloruro de fluorobenzoílo.

Carbamoylación: El paso final involucra la carbamoylación del derivado de benzimidazol para formar flubendazol.

Métodos de producción industrial

En entornos industriales, el flubendazol se produce utilizando rutas sintéticas similares pero optimizadas para la producción a gran escala. El proceso involucra el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. La producción industrial también incluye pasos de purificación como la recristalización para obtener flubendazol en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones

El flubendazol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El flubendazol puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.

Reducción: También puede sufrir reacciones de reducción, aunque estas son menos comunes.

Sustitución: El flubendazol puede participar en reacciones de sustitución, particularmente involucrando el átomo de flúor.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar reactivos nucleófilos para reacciones de sustitución.

Principales productos

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que las reacciones de sustitución pueden resultar en la sustitución del átomo de flúor con otros grupos funcionales .

Aplicaciones Científicas De Investigación

Antitumor Activity

Flubendazole has garnered attention for its anticancer properties, demonstrating effectiveness against various cancer types through multiple mechanisms.

Cancer Types Affected

This compound has demonstrated efficacy against several malignancies:

Macrofilaricide Potential

This compound is being explored as a macrofilaricide for treating filarial infections such as onchocerciasis (river blindness) and lymphatic filariasis. Early studies indicated that parenteral administration could achieve high efficacy against adult filarial worms .

Research Insights

- Historical Efficacy : Studies dating back to the 1970s showed that this compound could effectively eliminate adult filarial worms in animal models. Its pharmacokinetic profile supports prolonged activity through depot formulations .

- Current Investigations : Ongoing research aims to evaluate the safety and efficacy of this compound for human use in macrofilaricidal campaigns, leveraging its established safety profile from long-term use as an anthelmintic .

Veterinary Applications

This compound has been widely used in veterinary medicine for treating gastrointestinal nematodes in livestock and pets. Its effectiveness against a broad spectrum of parasites makes it a valuable tool in veterinary parasitology.

Veterinary Efficacy

- Broad Spectrum : this compound is effective against various gastrointestinal parasites in ruminants and rodents, contributing to livestock health and productivity .

- Safety Profile : The compound's safety in animals has been well-documented, making it a preferred choice for managing parasitic infections without significant adverse effects .

Case Studies and Clinical Trials

Several studies have been conducted to assess the efficacy of this compound in different cancer types:

- Breast Cancer : A study demonstrated that this compound significantly inhibited the proliferation and migration of breast cancer cells while enhancing the effects of conventional chemotherapy agents .

- Castration-Resistant Prostate Cancer : Research indicated that this compound not only inhibited tumor growth but also promoted apoptosis through p53 activation, suggesting its potential as a neoadjuvant therapy alongside traditional chemotherapeutics like 5-fluorouracil .

Mecanismo De Acción

El flubendazol ejerce sus efectos al unirse al sitio sensible a la colchicina de la tubulina, inhibiendo así su polimerización en microtúbulos. Esta interrupción de la formación de microtúbulos afecta la estructura y función celular de los parásitos, lo que lleva a su muerte. En las células cancerosas, el mecanismo del flubendazol implica la inhibición de la vía de señalización STAT3 y la activación de la autofagia, lo que induce la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

El flubendazol es químicamente similar a otros derivados de benzimidazol, como:

Mebendazol: Similar en estructura pero carece del átomo de flúor presente en el flubendazol.

Albendazol: Otro derivado de benzimidazol utilizado como antihelmíntico.

Fenbendazol: Utilizado principalmente en medicina veterinaria para el tratamiento de infecciones parasitarias

Singularidad

La adición del átomo de flúor en el flubendazol aumenta su eficacia y espectro de actividad en comparación con otros derivados de benzimidazol. Esta característica estructural única convierte al flubendazol en un compuesto valioso tanto en aplicaciones médicas como veterinarias .

Actividad Biológica

Flubendazole is a benzimidazole derivative primarily recognized for its anthelmintic properties. Recently, it has gained attention for its potential anticancer effects and other biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and case reports.

This compound exerts its biological effects through several mechanisms:

- Mitochondrial Dysfunction : this compound has been shown to impair mitochondrial function, leading to increased permeability of the mitochondrial outer membrane. This results in the release of cytochrome c into the cytosol, triggering apoptosis in cancer cells such as MDA-MB-231 and MCF-7 (breast cancer cell lines) .

- Inhibition of STAT3 Pathway : this compound inhibits the phosphorylation of STAT3, a transcription factor associated with tumor growth and survival. By blocking this pathway, this compound promotes apoptosis and autophagy in non-small cell lung carcinoma (NSCLC) cells .

- Autophagy Activation : The compound enhances autophagic processes by upregulating key proteins such as LC3-I/II and Beclin-1 while downregulating BCL2 and mTOR pathways. This dual action not only induces cell death but also prevents tumor progression .

Efficacy Against Parasitic Infections

This compound is well-documented for its efficacy against various parasitic infections:

- Trichinella spiralis : In a study involving mice infected with T. spiralis, this compound demonstrated a remarkable elimination rate of 99.8% larvae when administered at appropriate dosages .

- Schistosoma mansoni : this compound was also evaluated for its effects on S. mansoni in mice, although detailed results on efficacy were less prominent compared to T. spiralis .

Case Studies

Several case studies highlight this compound's clinical applications beyond parasitic infections:

- Polymorphic Persistent Syndrome : A 40-year-old male patient experienced Jarisch-Herxheimer reactions following this compound treatment for a persistent syndrome after a tick bite. The treatment led to partial improvement in symptoms, indicating possible efficacy in managing complex infections .

- Cancer Treatment : In patients with colorectal cancer and NSCLC, this compound was found to reduce tumor volume significantly and increase apoptosis markers in tumor tissues .

Research Findings

The following table summarizes key findings from various studies regarding this compound's biological activity:

Propiedades

IUPAC Name |

methyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8H,1H3,(H2,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEUVMUXAHMANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023058 | |

| Record name | Flubendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31430-15-6 | |

| Record name | Flubendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31430-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flubendazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031430156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flubendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flubendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flubendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flubendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8M46911LR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

> 260 | |

| Record name | Flubendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.